molecular formula C15H11NO4S B12839824 S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate

S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate

Cat. No.: B12839824
M. Wt: 301.3 g/mol
InChI Key: YRXTUBVVIKTVBQ-UHFFFAOYSA-N
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Description

S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a nitrobenzyl group attached to a phenylethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate typically involves the reaction of 4-nitrobenzyl bromide with 2-oxo-2-phenylethanethioate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The thioester moiety can be reduced to a thiol.

    Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, leading to inhibition or modification of their activity. The thioester moiety can also participate in thiol-disulfide exchange reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

  • 2-oxo-2-phenylethyl [(4-nitrobenzyl)sulfanyl]acetate
  • 4-nitrobenzyloxy derivatives
  • Benzofuran derivatives

Comparison: S-(4-nitrobenzyl) 2-oxo-2-phenylethanethioate is unique due to the presence of both a nitrobenzyl group and a thioester moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, benzofuran derivatives may exhibit different reactivity due to the presence of a furan ring, while 2-oxo-2-phenylethyl [(4-nitrobenzyl)sulfanyl]acetate may have different solubility and stability properties .

Properties

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

S-[(4-nitrophenyl)methyl] 2-oxo-2-phenylethanethioate

InChI

InChI=1S/C15H11NO4S/c17-14(12-4-2-1-3-5-12)15(18)21-10-11-6-8-13(9-7-11)16(19)20/h1-9H,10H2

InChI Key

YRXTUBVVIKTVBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)SCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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